molecular formula C14H8ClF3INO B4111169 4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide

4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4111169
M. Wt: 425.57 g/mol
InChI Key: KIKVWYPSSDMATP-UHFFFAOYSA-N
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Description

4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide is an organic compound that features a benzamide core substituted with chloro, iodo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amine.

    Halogenation: Introduction of chloro and iodo substituents.

    Amidation: Formation of the benzamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogen atoms, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used to study the effects of halogenated benzamides on biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the halogen atoms may influence its reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[4-bromo-2-(trifluoromethyl)phenyl]benzamide
  • 4-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]benzamide
  • 4-chloro-N-[4-iodo-2-(difluoromethyl)phenyl]benzamide

Uniqueness

4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide is unique due to the combination of chloro, iodo, and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3INO/c15-9-3-1-8(2-4-9)13(21)20-12-6-5-10(19)7-11(12)14(16,17)18/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKVWYPSSDMATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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